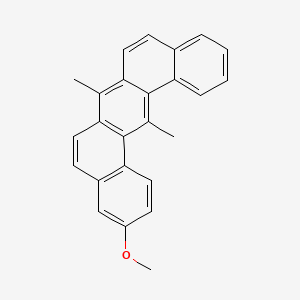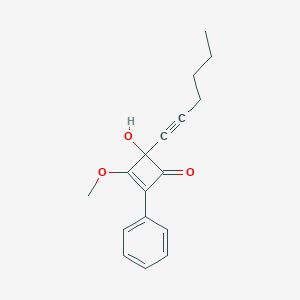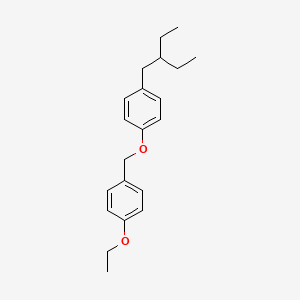
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- is an organic compound that belongs to the class of ethers. This compound features a benzene ring substituted with an ethoxy group and a phenoxy group that is further substituted with a 2-ethylbutyl group. The structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- typically involves the following steps:
Formation of the Ethoxybenzene: This can be achieved by reacting benzene with ethyl bromide in the presence of a strong base like sodium ethoxide.
Formation of the Phenoxybenzene: The next step involves the reaction of the ethoxybenzene with 4-(2-ethylbutyl)phenol in the presence of a suitable catalyst such as potassium carbonate.
Final Product Formation: The final step involves the reaction of the intermediate product with formaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to speed up the reactions and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ethoxy and phenoxy groups, potentially leading to the formation of simpler hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate signaling pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-ethoxy-4-methyl-: Similar in structure but lacks the phenoxy and 2-ethylbutyl groups.
Benzene, 1-ethoxy-4-phenoxy-: Similar but lacks the 2-ethylbutyl group.
Uniqueness
The presence of both the ethoxy and phenoxy groups, along with the 2-ethylbutyl substitution, makes Benzene, 1-ethoxy-4-((4-(2-ethylbutyl)phenoxy)methyl)- unique. This unique structure allows for specific interactions and reactions that are not possible with simpler compounds.
Propiedades
Número CAS |
125796-80-7 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-ethoxy-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)15-18-7-11-21(12-8-18)23-16-19-9-13-20(14-10-19)22-6-3/h7-14,17H,4-6,15-16H2,1-3H3 |
Clave InChI |
SEALEBIHRVUMLU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


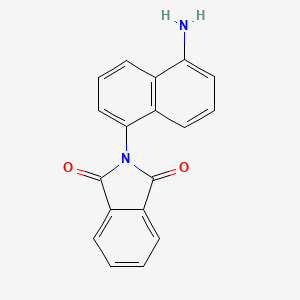
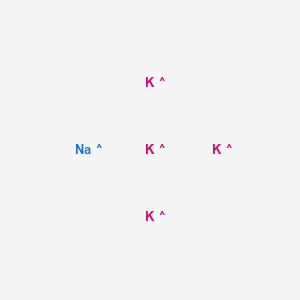
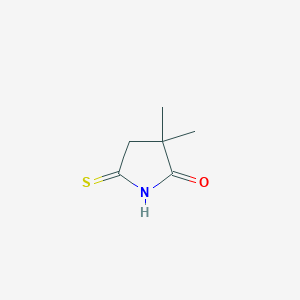
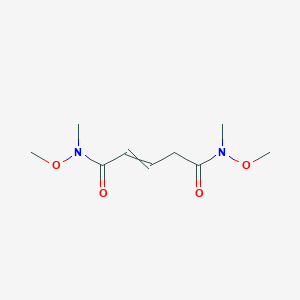
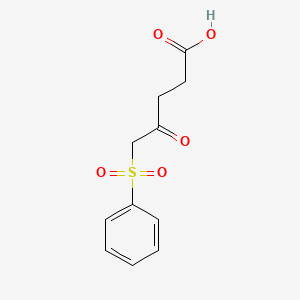


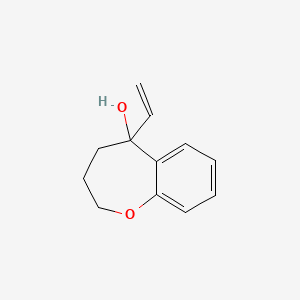

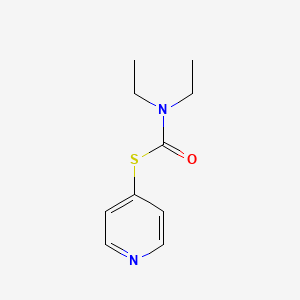
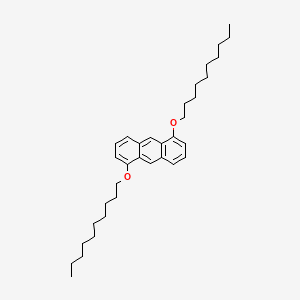
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
